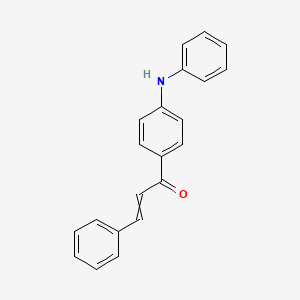
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is a silicon-based compound characterized by the presence of two iodine atoms and ten methyl groups attached to a pentasilane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane typically involves the iodination of a decamethylpentasilane precursor. One common method is the reaction of decamethylpentasilane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, typically at room temperature, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by distillation or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the iodine atoms can yield the corresponding hydrosilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and nucleophiles like alkoxides or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated silanes or functionalized silanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include hydrosilanes.
科学研究应用
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane has several scientific research applications:
Materials Science: Used in the synthesis of silicon-based polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organosilicon compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems and as imaging agents due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用机制
The mechanism of action of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane involves its ability to undergo various chemical transformations. The iodine atoms and methyl groups play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Similar Compounds
- 1,3-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 1,5-Dibromo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
Uniqueness
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is unique due to the presence of iodine atoms, which impart distinct reactivity compared to other halogenated derivatives. The iodine atoms make it more suitable for specific applications, such as in organic synthesis and materials science, where the reactivity of iodine is advantageous.
属性
CAS 编号 |
89841-31-6 |
|---|---|
分子式 |
C10H30I2Si5 |
分子量 |
544.58 g/mol |
IUPAC 名称 |
bis[[iodo(dimethyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C10H30I2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3 |
InChI 键 |
NYUDLLFLIYZLHQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)I)[Si](C)(C)[Si](C)(C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
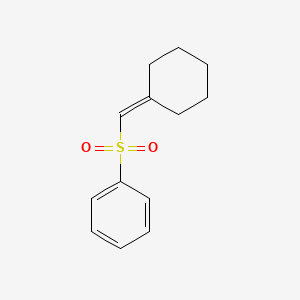
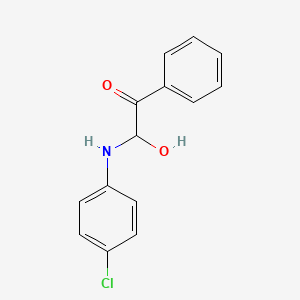
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
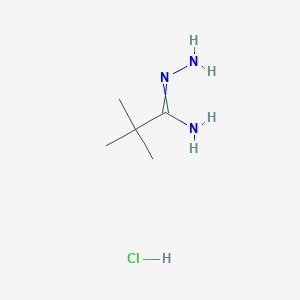
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
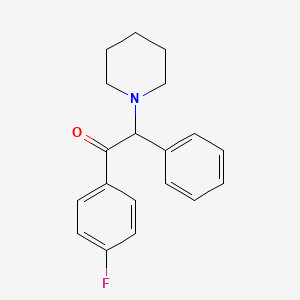
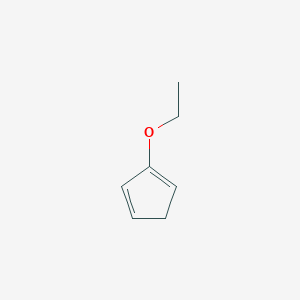
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
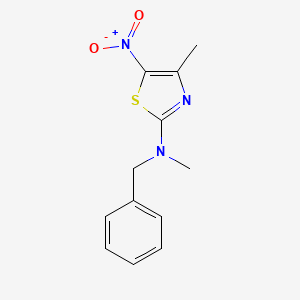
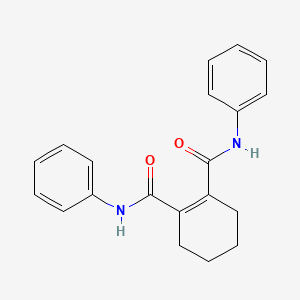
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
